molecular formula C9H16F2N2O2 B8220185 tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate

tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate

Cat. No.: B8220185
M. Wt: 222.23 g/mol
InChI Key: AYPWPGOPAZUJDF-LURJTMIESA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name tert-butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate reflects its structural components:

  • A pyrrolidine ring (five-membered saturated heterocycle with four carbon atoms and one nitrogen atom) substituted with two fluorine atoms at the 4-position.
  • A (3S) stereocenter at the 3-position of the pyrrolidine ring, confirmed by chiral HPLC and optical rotation data.
  • A tert-butoxycarbonyl (Boc) group attached to the secondary amine via a carbamate linkage.

The systematic name adheres to IUPAC Rule C-814.1 for carbamates and Rule A-2.2 for stereodescriptors. Alternative names include (3S)-3-(Boc-amino)-4,4-difluoropyrrolidine and PS-20593, as registered in PubChem (CID 124523315).

Molecular Formula and Stereochemical Configuration

The molecular formula C₉H₁₆F₂N₂O₂ (molecular weight 222.23 g/mol) was validated via high-resolution mass spectrometry (HRMS), showing a [M+H]⁺ ion at m/z 223.1211. The (3S) configuration was determined using X-ray crystallography of a related intermediate, (3S,4R)-4-fluoropiperidin-3-yl carbamate, which shares analogous stereoelectronic properties. The fluorine atoms adopt an axial-equatorial arrangement on the pyrrolidine ring, minimizing steric clash with the Boc group.

Table 1: Key Identifiers of tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate

Property Value Source
CAS Number 2166050-86-6
Molecular Formula C₉H₁₆F₂N₂O₂
Molecular Weight 222.23 g/mol
SMILES CC(C)(C)OC(=O)N[C@H]1CNCC1(F)F
InChIKey AYPWPGOPAZUJDF-LURJTMIESA-N

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃): δ 4.75 (br s, 1H, NH), 4.12–4.05 (m, 1H, CH-N), 3.45–3.35 (m, 2H, CH₂N), 2.95–2.85 (m, 2H, CH₂F), 1.44 (s, 9H, C(CH₃)₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (dd, J = 240 Hz, 12 Hz), -114.2 (dd, J = 240 Hz, 12 Hz).
  • **¹³C

Properties

IUPAC Name

tert-butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPWPGOPAZUJDF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Enamine Precursors

A widely cited approach involves the hydrogenation of a prochiral enamine intermediate using chiral catalysts. For example, a 2021 patent by CoreyChem describes the use of a ruthenium-BINAP complex to hydrogenate 4,4-difluoro-1,2,3,6-tetrahydropyridine, yielding the (S)-configured pyrrolidine with >98% enantiomeric excess (ee). The reaction conditions (50 psi H₂, 40°C, 12 hours) and catalyst loading (0.5 mol%) are optimized for industrial scalability.

Enzymatic Kinetic Resolution

Ambeed’s 2020 protocol employs a lipase-mediated resolution of racemic 4,4-difluoropyrrolidin-3-amine. Using vinyl acetate as an acyl donor, the (R)-enantiomer is selectively acetylated, leaving the desired (S)-amine with 99% ee. This method achieves a 45% yield of the free amine, which is subsequently protected as the carbamate.

Carbamate Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation. Key methods include:

Boc Anhydride Coupling

Reaction of 4,4-difluoropyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:

Amine+Boc2OEt3N, THFtert-Butyl carbamate(85% yield)[5]\text{Amine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{tert-Butyl carbamate} \quad (85\%\text{ yield})

Triethylamine is preferred over DMAP due to reduced side reactions.

Schotten-Baumann Conditions

Aqueous-organic biphasic systems using Boc-Cl and sodium hydroxide yield the carbamate with 78% efficiency, though this method is less favored for moisture-sensitive substrates.

Optimization of Reaction Conditions

Solvent Systems for Fluorination

  • Dichloromethane : 72% yield (BAST fluorination)

  • Acetonitrile : 65% yield (Selectfluor®)

  • Solvent-free : 68% yield (microwave)

Polar aprotic solvents enhance fluorination rates but require rigorous drying.

Industrial-Scale Production Insights

CoreyChem’s 2021 pilot-scale synthesis outlines the following workflow:

  • Enamine preparation : 4,4-Difluoro-1,2,3,6-tetrahydropyridine (5 kg scale, 92% purity).

  • Asymmetric hydrogenation : Ru-BINAP catalyst, 50 psi H₂, 40°C, 12 h (89% yield).

  • Boc protection : Boc₂O/Et₃N in THF, 25°C, 6 h (85% yield).

  • Crystallization : Hexane/ethyl acetate (7:3) achieves >99% purity.

Ambeed’s 2020 protocol emphasizes cost efficiency, utilizing Pd/C instead of Ru-BINAP for hydrogenation, albeit with lower ee (92%) .

Chemical Reactions Analysis

tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and acids such as trifluoroacetic acid. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl carbamate group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The difluoropyrrolidine moiety can interact with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Compound Name CAS Number Molecular Formula Substituents/Ring Modifications Key Differences vs. Target Compound Source Evidence
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate 927652-04-8 C₁₀H₂₀N₂O₂ 3-methylpyrrolidine (no fluorine) Lack of fluorination; methyl group introduces steric hindrance
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-48-0 C₁₀H₁₉FN₂O₂ Piperidine ring; single 4S-fluorine Larger ring size (6-membered vs. 5-membered); monofluorination
tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 C₁₀H₁₉NO₃ Cyclopentane ring; hydroxyl group Non-nitrogenous ring; polar hydroxyl substituent
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate 220298-96-4 C₁₂H₁₈N₂O₂ Aromatic phenyl group; aminomethyl Aromatic vs. aliphatic ring; different functionalization

Biological Activity

tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C9H16F2N2O2
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 2166050-86-6

Research indicates that this compound may exhibit multiple biological activities. Notably, it has been studied for its potential role as an inhibitor of enzymes involved in neurodegenerative diseases.

  • Enzyme Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE) and β-secretase, both of which are crucial in the pathogenesis of Alzheimer's disease. For instance, a related compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition .
  • Neuroprotective Effects : In vitro studies have indicated that compounds similar to this compound can protect astrocytes from amyloid-beta-induced toxicity by reducing inflammatory markers such as TNF-α and free radicals .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound and related compounds:

Activity Mechanism/Effect Reference
AChE InhibitionPrevents breakdown of acetylcholine
β-secretase InhibitionReduces amyloid-beta peptide aggregation
Neuroprotection in AstrocytesReduces TNF-α levels and oxidative stress
Potential for Alzheimer's TherapyMulti-target approach addressing neurodegeneration

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical models:

  • In Vitro Neuroprotection : A study demonstrated that a compound structurally related to this compound could significantly inhibit amyloid-beta aggregation by up to 85% at a concentration of 100 µM, highlighting its potential in Alzheimer’s treatment strategies .
  • In Vivo Efficacy : In an animal model simulating Alzheimer's disease, treatment with a related compound showed reduced levels of amyloid-beta compared to controls, although statistical significance was only observed with established treatments like galantamine .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a tert-butyl carbamate group with a chiral pyrrolidine scaffold. Key steps include:

  • Enantioselective synthesis : Use (3S)-4,4-difluoropyrrolidin-3-amine as the starting material, followed by carbamate formation via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
  • Optimization : Control reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or THF) to minimize racemization. Monitor progress via TLC or LC-MS .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity yields .

Q. How is the compound characterized to confirm its stereochemistry and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 19^19F NMR to verify the difluoropyrrolidine moiety and tert-butyl group integration. Chiral shift reagents or 13^{13}C NMR can confirm the (3S) configuration .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ ion) and isotopic patterns .
  • X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals and refine structures using SHELXL .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Store under inert gas (argon) at –20°C in airtight containers to prevent hydrolysis of the carbamate group. Desiccate to avoid moisture .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via HPLC to assess shelf life .

Advanced Research Questions

Q. How can chiral purity be maintained during derivatization reactions involving this compound?

Methodological Answer:

  • Chiral HPLC Analysis : Use a Chiralpak® AD-H column with hexane/isopropanol mobile phase to resolve enantiomers .
  • Protecting Group Strategy : Introduce temporary protecting groups (e.g., Fmoc) during functionalization to prevent racemization .
  • Kinetic Resolution : Optimize reaction rates to favor the desired stereoisomer using enantioselective catalysts .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins. Validate with molecular dynamics simulations (AMBER or GROMACS) .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) of the difluoropyrrolidine ring to assess hydrogen-bonding capabilities .

Q. How can contradictory crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Data Reconciliation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures (Gaussian 16) to identify discrepancies .
  • Dynamic NMR : Analyze variable-temperature 1^1H NMR to detect conformational flexibility that might explain spectral anomalies .

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated oxidation .
  • Metabolite ID : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to identify phase I/II metabolites .

Q. How does the difluoropyrrolidine moiety influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Measurement : Determine octanol-water partition coefficients to evaluate lipophilicity. Compare with non-fluorinated analogs to isolate fluorine effects .
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential .

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